REACTION_CXSMILES
|
C(OC([C:6]1([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:17][C:18](=[O:20])[CH3:19])[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])=O)C.O.S(=O)(=O)(O)O>C(O)(=O)C>[C:18]([O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])(=[O:20])[CH3:19]
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Name
|
|
Quantity
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300 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1(C(CCC1)=O)CCCCCOC(C)=O
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Name
|
|
Quantity
|
1.5 L
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Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Subsequently, the solution was concentrated under reduced pressure, 1liter of semi-saturated sodium chloride solution
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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the solution was extracted with acetic acid ethyl ester
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Type
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WASH
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Details
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The organic phase was washed with 500 ml of saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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ADDITION
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Details
|
50 ml of acetic anhydride were added
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Type
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TEMPERATURE
|
Details
|
the whole was refluxed for 4 hours
|
Duration
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4 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation under reduced pressure in a column
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCCC1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |